molecular formula C19H17F3N4O3S B11241100 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11241100
M. Wt: 438.4 g/mol
InChI Key: ATHISIDYELEGFZ-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure combines a cyclohepta[c]pyridazin ring with a benzothiazol moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C19H17F3N4O3S

Molecular Weight

438.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-12-6-7-14-15(9-12)30-18(23-14)24-16(27)10-26-17(28)8-11-4-2-1-3-5-13(11)25-26/h6-9H,1-5,10H2,(H,23,24,27)

InChI Key

ATHISIDYELEGFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Origin of Product

United States

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